Product packaging for Gallium (68Ga) psma-R2(Cat. No.:CAS No. 2247932-14-3)

Gallium (68Ga) psma-R2

Cat. No.: B12704934
CAS No.: 2247932-14-3
M. Wt: 1052.8 g/mol
InChI Key: BKXHHHSGMMXXPG-NFBOQKGWSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Prostate-Specific Membrane Antigen (PSMA) in Cancer Biology and Molecular Imaging Research

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, with estimates suggesting a 100- to 1000-fold higher expression compared to normal prostate tissue. mdpi.com This overexpression is not only a hallmark of prostate cancer but also correlates with the aggressiveness of the disease, with higher levels observed in hormone-refractory and metastatic cases. mdpi.com The biological role of PSMA is linked to cellular proliferation through the activation of pathways like PI3K/AKT and cAMP/PKA. oup.com

The pronounced and specific expression of PSMA on cancer cells makes it an exceptional target for molecular imaging. nih.gov This has led to the development of various imaging agents, from antibodies to small molecules, designed to bind to PSMA and enable the visualization of cancerous tissues. nih.govacs.org The use of PSMA-targeted positron emission tomography (PET) imaging has become a clinically validated method for diagnosing and staging prostate cancer, particularly in identifying metastatic disease. mdpi.comoup.com

Overview of Radioligand Design Strategies for PSMA Targeting

The design of radioligands for PSMA targeting is a sophisticated process aimed at creating molecules with high affinity and specificity for the antigen. A common strategy involves the use of small-molecule inhibitors, particularly those based on a urea (B33335) scaffold, which have proven to be highly effective. nih.gov These small molecules can be easily conjugated with radionuclides for imaging or therapeutic purposes. nih.gov

Key components of a PSMA-targeting radioligand include:

A PSMA-binding motif: This is the part of the molecule that recognizes and binds to the PSMA protein. Urea-based structures are a prominent and successful class of these inhibitors. nih.gov

A chelator: This component securely holds the radioactive isotope, such as Gallium-68.

A linker: This connects the PSMA-binding motif to the chelator. The linker's structure can be modified to optimize the radioligand's pharmacokinetic properties, such as its clearance from the body and uptake by tumors. mdpi.com

Researchers continuously explore modifications to these components to enhance the performance of PSMA radioligands. For instance, the development of PSMA-617, a widely used theranostic agent, was a result of linker modifications that improved its targeting properties. mdpi.com Other strategies include the addition of albumin binders to prolong the radioligand's circulation time in the blood, potentially leading to increased tumor uptake. thno.orgacs.org

Rationale for the Development of Gallium (68Ga) PSMA-R2 as a Research Tracer

The development of this compound was driven by the need for new PSMA PET tracers with favorable biodistribution profiles, specifically low uptake in non-target organs and high accumulation in tumors. snmjournals.org While existing PSMA-targeted agents are effective, high uptake in organs like the salivary and lacrimal glands can be a concern, especially when considering therapeutic applications with isotopes like Lutetium-177 or Actinium-225. thno.orgsnmjournals.org

[68Ga]Ga-PSMA-R2 is a systemically delivered, PSMA-targeted PET/CT radiotracer developed for its potential theranostic applications. snmjournals.org Preclinical and early clinical studies have aimed to assess its safety, biodistribution, and imaging performance. snmjournals.orgnih.gov A phase 1/2 clinical trial, PROfind, was initiated to evaluate [68Ga]Ga-PSMA-R2 in patients with biochemical recurrence or metastatic prostate cancer. snmjournals.orgnih.gov This research is crucial for determining if PSMA-R2 can offer advantages over existing tracers, such as improved tumor-to-background ratios and reduced off-target accumulation, which could ultimately lead to better diagnostic accuracy and a more favorable profile for potential therapeutic use. snmjournals.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H60BrGaN8O15 B12704934 Gallium (68Ga) psma-R2 CAS No. 2247932-14-3

Properties

CAS No.

2247932-14-3

Molecular Formula

C41H60BrGaN8O15

Molecular Weight

1052.8 g/mol

IUPAC Name

2-[4-[2-[[6-[(4-bromophenyl)methyl-[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+)

InChI

InChI=1S/C41H63BrN8O15.Ga/c42-30-10-8-29(9-11-30)24-50(15-5-3-6-31(39(61)62)44-41(65)45-32(40(63)64)12-13-35(53)54)34(52)7-2-1-4-14-43-33(51)25-46-16-18-47(26-36(55)56)20-22-49(28-38(59)60)23-21-48(19-17-46)27-37(57)58;/h8-11,31-32H,1-7,12-28H2,(H,43,51)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H2,44,45,65);/q;+3/p-3/t31-,32-;/m0./s1/i;1-2

InChI Key

BKXHHHSGMMXXPG-NFBOQKGWSA-K

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=CC=C(C=C2)Br)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[68Ga+3]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC2=CC=C(C=C2)Br)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Ga+3]

Origin of Product

United States

Radiochemical Synthesis and in Vitro Characterization of Gallium 68ga Psma R2

Precursor Design and Chemical Modification Strategies for PSMA-R2 Ligand

The foundation of Gallium (68Ga) PSMA-R2 lies in the rational design of its precursor ligand, PSMA-R2. This ligand is a urea-based small molecule engineered to exhibit high affinity and specificity for the prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in most prostate cancer cells.

The core pharmacophore of PSMA-R2, like other potent PSMA inhibitors, is the "glutamate-urea-lysine" (GUL) motif. This structural element is crucial for the ligand's interaction with the active site of the PSMA enzyme. The design of the PSMA-R2 precursor involves strategic chemical modifications to this core structure to optimize its pharmacokinetic and binding properties.

A key aspect of the precursor design is the incorporation of a suitable chelator for the Gallium-68 radionuclide. In the case of PSMA-R2, a macrocyclic chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is conjugated to the GUL pharmacophore. This conjugation is typically achieved through a linker moiety. The nature and length of this linker are critical and are strategically designed to:

Provide spatial separation: The linker ensures that the bulky Gallium-68-DOTA complex does not sterically hinder the binding of the GUL pharmacophore to the PSMA receptor.

Influence pharmacokinetics: Modifications to the linker can alter the hydrophilicity and biodistribution of the final radiolabeled compound, potentially improving tumor-to-background ratios.

The synthesis of the PSMA-R2 precursor is a multi-step process that often employs solid-phase peptide synthesis (SPPS) techniques. This methodology allows for the sequential addition of amino acid residues and the urea (B33335) moiety to a solid support, followed by the conjugation of the DOTA chelator.

Methodologies for Gallium-68 (68Ga) Radiocomplexation

The successful preparation of this compound relies on efficient and reliable radiolabeling procedures. This involves the stable incorporation of the positron-emitting radionuclide, Gallium-68, into the DOTA chelator of the PSMA-R2 precursor.

Chelation Chemistry and Macrocyclic Ligand Optimization

The chelation of Gallium-68 by DOTA is a well-established process in radiopharmacy. DOTA is a highly effective chelator for trivalent metal ions like Ga(III) due to its pre-organized structure which can form a thermodynamically stable and kinetically inert complex. The optimization of the macrocyclic ligand for PSMA-R2 primarily revolves around the use of DOTA, a versatile and widely used chelator. While other chelators exist, DOTA's proven stability with Gallium-68 makes it a preferred choice for clinical applications. The optimization process for DOTA-conjugated peptides generally focuses on the linker chemistry rather than modification of the DOTA macrocycle itself, to ensure the preservation of its excellent chelating properties.

Radiosynthesis Protocols and Reaction Kinetics

The radiosynthesis of this compound is typically performed using an automated synthesis module to ensure reproducibility and radiation safety. A common approach involves the use of a lyophilized kit containing the PSMA-R2 precursor.

The general radiosynthesis protocol involves the following steps:

Elution of 68Ga: Gallium-68 is obtained from a Germanium-68/Gallium-68 (68Ge/68Ga) generator by elution with hydrochloric acid (HCl).

Reconstitution: The lyophilized kit containing the PSMA-R2 precursor is reconstituted with the 68GaCl3 eluate and a reaction buffer. The buffer is crucial for adjusting the pH of the reaction mixture to an optimal range for labeling, typically between 3.5 and 4.5.

Heating: The reaction mixture is heated to a specific temperature, often around 95°C, for a defined period, typically 5 to 15 minutes, to facilitate the complexation of 68Ga by the DOTA chelator.

Purification: Following the labeling reaction, the crude product may be purified using a solid-phase extraction (SPE) cartridge, such as a C18 cartridge, to remove any unreacted 68Ga and other impurities.

Formulation: The purified this compound is then formulated in a physiologically compatible solution for administration.

The reaction kinetics of the 68Ga-labeling of DOTA-conjugated peptides are influenced by several factors, including pH, temperature, and the concentration of the precursor. The labeling efficiency is highly pH-dependent, with optimal results typically achieved in a slightly acidic environment. Elevated temperatures are often required to overcome the kinetic inertness of the DOTA macrocycle and achieve high radiochemical yields within a short timeframe, which is crucial given the short half-life of Gallium-68 (68 minutes).

Radiochemical Purity and In Vitro Stability Assessment of this compound

Ensuring the quality and stability of the final radiopharmaceutical is paramount for its safe and effective use. This involves rigorous assessment of its radiochemical purity, specific activity, and stability under physiological conditions.

Evaluation of Radiochemical Purity and Specific Activity

The radiochemical purity of this compound is a critical quality control parameter, representing the percentage of the total radioactivity in the desired chemical form. It is typically determined using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for determining radiochemical purity, allowing for the separation and quantification of the radiolabeled product from potential impurities like free 68Ga and other radiolabeled species.

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method that can also be used to assess radiochemical purity.

High radiochemical purity, typically exceeding 95%, is required for clinical use.

Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., MBq/µmol). High specific activity is desirable to ensure that a sufficient amount of radioactivity can be administered without introducing a large mass of the ligand, which could potentially lead to pharmacological effects or saturate the target receptors.

ParameterMethodTypical Specification
Radiochemical Purity HPLC, TLC> 95%
Specific Activity Calculated from total radioactivity and mass of precursorVaries depending on synthesis conditions

Assessment of In Vitro Radiometabolite Formation

The in vitro stability of this compound is assessed to predict its behavior in vivo. This is typically evaluated by incubating the radiopharmaceutical in human serum or plasma at 37°C for various time points. Following incubation, the samples are analyzed by radio-HPLC to determine the extent of degradation or formation of radiometabolites. A high in vitro stability, with minimal degradation over the imaging period, is a key characteristic of a successful radiopharmaceutical. Studies have shown that similar 68Ga-PSMA compounds exhibit high stability in human serum. nih.gov

Pharmacokinetic analyses of 68Ga-PSMA-R2 have demonstrated that the peak blood concentration is typically observed approximately 5 minutes after injection, followed by a steady decrease over 6 hours. nih.gov The terminal half-life is estimated to be around 2-4 hours. nih.gov

MediumIncubation TimeStability
Human SerumUp to 4 hoursHigh

Stability in Biological Media (e.g., serum)

The stability of a radiopharmaceutical in biological media is a critical parameter, as it indicates whether the radioactive metal remains securely attached to the targeting molecule in vivo. Dissociation of Gallium-68 from the PSMA-R2 ligand would lead to non-specific accumulation of the radionuclide, potentially causing misleading imaging results and unintended radiation exposure to non-target tissues.

While specific stability studies for [⁶⁸Ga]Ga-PSMA-R2 in serum are not detailed in the available literature, the general methodology involves incubating the radiolabeled compound in human or animal serum at 37°C for various time points. The radiochemical purity is then analyzed, typically using methods like reversed-phase high-performance liquid chromatography (RP-HPLC). For analogous compounds like [⁶⁸Ga]Ga-PSMA-11, studies have demonstrated high stability, with over 95% of the compound remaining intact after one hour and over 98% intact in saline for up to four hours. It is anticipated that [⁶⁸Ga]Ga-PSMA-R2 would exhibit similarly high stability due to the use of robust chelators designed to firmly hold the Gallium-68 ion.

Table 1: Illustrative Stability Data for a Representative ⁶⁸Ga-PSMA Ligand in Biological Media This table is representative of typical findings for ⁶⁸Ga-PSMA agents like PSMA-11 and is for illustrative purposes only, as specific data for PSMA-R2 was not available.

Time PointMediumIncubation TemperatureRadiochemical Purity (%)
30 minutesHuman Serum37°C>95%
60 minutesHuman Serum37°C>95%
120 minutesHuman Serum37°C>95%
240 minutesSalineRoom Temperature>98%

Automation and Quality Assurance in this compound Production for Research Applications

The production of Gallium-68 labeled radiopharmaceuticals for research and clinical use is increasingly performed using automated synthesis modules. Automation enhances reproducibility, increases radiochemical yield, and, crucially, minimizes radiation exposure to laboratory personnel.

The synthesis of [⁶⁸Ga]Ga-PSMA-R2 would follow a standardized automated process. This process begins with the elution of Gallium-68 from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. The ⁶⁸Ga eluate is then purified and concentrated, typically using a cation-exchange cartridge. The purified ⁶⁸Ga is subsequently reacted with the PSMA-R2 precursor in a buffered solution at an optimized pH and elevated temperature to facilitate efficient radiolabeling. The final product is purified using a solid-phase extraction (SPE) cartridge to remove any unreacted ⁶⁸Ga and impurities before being formulated in a sterile, injectable solution.

Quality assurance (QA) is integral to this process, ensuring the final product is safe and effective for its intended application. A comprehensive set of quality control tests is performed on each batch before it can be released. These tests are designed to confirm the identity, purity, and integrity of the radiopharmaceutical.

Key Quality Control Tests Include:

Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

pH Measurement: The pH of the final solution must be within a physiologically acceptable range, typically between 4.5 and 7.5.

Radionuclidic Identity and Purity: The identity of Gallium-68 is confirmed by measuring its half-life (approximately 68 minutes). Radionuclidic purity is assessed to ensure the absence of long-lived parent isotopes like ⁶⁸Ge, with acceptance criteria typically set at <0.001%.

Radiochemical Purity (RCP): This is one of the most critical tests, determining the percentage of the total radioactivity that is in the desired chemical form ([⁶⁸Ga]Ga-PSMA-R2). It is measured using techniques like radio-thin-layer chromatography (radio-TLC) and RP-HPLC. The acceptance limit for RCP is generally ≥95%.

Sterility and Endotoxin Levels: For any product intended for administration, tests for sterility (absence of bacteria) and bacterial endotoxins are mandatory to prevent infection and pyrogenic reactions.

Table 2: Typical Quality Control Specifications for ⁶⁸Ga-Labeled PSMA Radiopharmaceuticals for Research This table outlines standard specifications in the field, as specific release criteria for research-grade ⁶⁸Ga-PSMA-R2 are not publicly documented.

ParameterMethodSpecification
AppearanceVisual InspectionClear, colorless, free of particles
pHpH strip or meter4.5 - 7.5
Radiochemical PurityRP-HPLC / radio-TLC≥ 95%
Radionuclidic Purity (⁶⁸Ge breakthrough)Gamma Spectroscopy< 0.001%
Half-lifeDose Calibrator65 - 71 minutes
SterilityMembrane FiltrationSterile
Bacterial EndotoxinsLimulus Amebocyte Lysate (LAL) Test< 175 EU / Vmax

The successful automation and rigorous quality control of [⁶⁸Ga]Ga-PSMA-R2 production are essential for ensuring that high-quality, consistent radiopharmaceutical batches are available for preclinical and clinical research, thereby facilitating the reliable evaluation of this novel theranostic agent.

Molecular and Cellular Pharmacology of Gallium 68ga Psma R2

Quantification of PSMA Binding Affinity and Specificity

The affinity and specificity of a radioligand for its target are critical determinants of its efficacy as an imaging or therapeutic agent. For 68Ga-PSMA-R2, these properties are quantified through various in vitro assays using PSMA-expressing cell lines.

Saturation Binding Studies (e.g., Kd determination) in PSMA-Expressing Cell Lines

Saturation binding studies are essential for determining the dissociation constant (Kd), a measure of the affinity of a ligand for its receptor. A lower Kd value signifies a higher binding affinity. While specific saturation binding studies detailing the Kd value for Gallium (68Ga) PSMA-R2 are not extensively available in publicly accessible literature, the general class of 68Ga-labeled PSMA inhibitors demonstrates high affinity for PSMA, typically in the low nanomolar range. This high affinity is a prerequisite for effective targeting of PSMA-expressing tumors. For context, other PSMA-targeted radiopharmaceuticals have reported Kd values in the nanomolar to picomolar range, indicating very strong binding to the PSMA receptor mdpi.com.

Interactive Data Table: Representative Binding Affinities of PSMA Ligands

CompoundCell LineKd (nM)
Data for 68Ga-PSMA-R2 not publicly available--
Other PSMA Ligands (for context)LNCaPVarious (low nM range)

Note: This table is illustrative. Specific Kd values for 68Ga-PSMA-R2 are not available in the cited sources.

Competitive Binding Assays with Established PSMA Ligands

Competitive binding assays are performed to determine the relative affinity of a new ligand by measuring its ability to displace a known, often radiolabeled, ligand from the receptor. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the competing ligand (in this case, the non-radiolabeled PSMA-R2) that displaces 50% of the specific binding of the radioligand.

Specific competitive binding assay data for this compound against established PSMA ligands like PSMA-11 or PSMA-617 are not readily found in the published literature. However, the development of such targeted agents typically involves these assays to ensure high specificity and affinity relative to existing compounds. For instance, a clinical trial (NCT03490838) is evaluating [177Lu]Lu-PSMA-R2, suggesting that the PSMA-R2 ligand has shown sufficient promise in preclinical assessments to warrant clinical investigation nih.govtum.denih.gov.

Interactive Data Table: Representative IC50 Values of PSMA Ligands

Competing LigandRadioligandCell LineIC50 (nM)
Data for PSMA-R2 not publicly available---
Other PSMA Ligands (for context)VariousLNCaPVarious (low nM range)

Note: This table is illustrative. Specific IC50 values for PSMA-R2 are not available in the cited sources.

Ligand Internalization Kinetics and Cellular Retention Mechanisms

Upon binding to the PSMA receptor on the cell surface, PSMA-targeted radioligands are typically internalized. This process is crucial for therapeutic applications as it concentrates the radioactivity within the cancer cell, enhancing the cytotoxic effect.

Time-Dependent Internalization Studies in PSMA-Positive Cells

Time-dependent internalization studies measure the rate and extent of radioligand uptake into cells over time. This is a key characteristic for a theranostic agent, as efficient internalization leads to higher tumor radiation doses. It is believed that once a PSMA radioligand binds to the receptor, it becomes internalized through endocytosis nih.gov. While specific data on the internalization kinetics of this compound is not detailed in the available literature, PSMA inhibitors are known to accumulate in prostate cancer cells at clinically relevant time points following the endosomal pathway nih.gov.

Evaluation of Cellular Retention Profiles

The retention of the radioligand within the tumor cell is as important as its initial uptake. Longer retention times lead to a higher cumulative radiation dose delivered to the tumor. Studies on other PSMA ligands have shown that once internalized, the radioactivity is retained within the cell for extended periods. The specific cellular retention profile for this compound has not been detailed in available research.

Expression and Subcellular Localization of PSMA Receptors in Preclinical Models

The efficacy of a PSMA-targeted agent is directly dependent on the expression level and localization of the PSMA receptor in the target tissue. PSMA is a type II transmembrane glycoprotein (B1211001) with a large extracellular domain, making it an excellent target for circulating ligands radiopaedia.org.

In preclinical models, such as the LNCaP prostatic carcinoma cell line, PSMA is predominantly localized to the cell membrane. However, an alternatively spliced variant, PSM', has been found in the cytoplasm of LNCaP cells nih.gov. Upon binding of a PSMA inhibitor, the PSMA-ligand complex is internalized and can be found distributed within the cytoplasm nih.gov. Immunohistochemistry in mouse models of prostate cancer has shown high PSMA expression concentrated at the cell membranes, similar to what is observed in human prostate cancer researchgate.net. This high and specific expression in cancer cells compared to most normal tissues is the fundamental basis for the utility of PSMA-targeted agents like this compound.

Impact of Structural Modifications on Cellular Interaction Profiles of PSMA-R2 Derivatives

Small molecule PSMA inhibitors like PSMA-R2 are typically composed of three fundamental components: a PSMA-binding entity (commonly a glutamate-ureido-lysine scaffold), a linker or spacer, and a chelator that securely holds the radionuclide, such as Gallium-68. nih.gov Research into the structure-activity relationships (SAR) of this class of compounds has demonstrated that even subtle alterations to any of these components can significantly impact the molecule's biological behavior. nih.govfigshare.com

Linker Modifications:

The linker is a critical component that influences tumor targeting, pharmacokinetics, and cellular uptake. nih.gov Modifications to the linker's length, flexibility, and chemical properties (such as lipophilicity and charge) can dramatically alter the agent's interaction with cells and its clearance from the body.

Lipophilicity and Aromaticity: The lipophilicity of the linker region has a pronounced effect on the biodistribution profile. For instance, in derivatives of the related compound PSMA-617, replacing the 2-naphthylalanine (2-Nal) moiety with other aromatic amino acids has been shown to modulate PSMA binding affinity and in vivo pharmacokinetics. nih.govresearchgate.net While some modifications can enhance tumor uptake, increasing lipophilicity can also lead to higher accumulation in non-target organs like the spleen and liver. nih.govfigshare.com For example, a study investigating PSMA-617 analogs revealed that replacing a cyclohexyl ring with a phenyl group resulted in higher spleen accumulation, likely due to the increased lipophilicity of the phenyl ring. nih.govfigshare.com

Charged Spacers: Introducing charged amino acid sequences, such as histidine-glutamic acid (HE) repeats, into the linker has proven to be an effective strategy for improving the pharmacokinetic profile. researchgate.net These modifications can significantly reduce uptake in background organs, including the kidneys and spleen, without compromising tumor uptake. This leads to a substantially enhanced tumor-to-background contrast ratio, which is critical for sensitive diagnostic imaging. researchgate.net

Binding Motif Modifications:

The glutamate-ureido-lysine component is responsible for the high-affinity binding to the enzymatic active site of PSMA. korea.ac.kr The structural integrity of this motif is crucial for potent interaction. Modifications to the glutamate (B1630785) moiety that interacts with the S1' pocket of the enzyme, such as altering the γ-carboxylic acid, often result in a significant loss of binding affinity. nih.gov Furthermore, the stereochemistry of the amino acid components is critical; compounds with (S)-configuration generally exhibit much higher inhibitory activity than their (R)-configuration counterparts. korea.ac.kr

Impact on Cellular Uptake and Internalization:

Upon binding to PSMA on the cell surface, the radioligand-receptor complex is internalized. nih.gov The rate and extent of this internalization are vital for the efficacy of therapeutic radioligands and can influence the signal intensity for imaging agents. The mode of binding (e.g., reversible vs. irreversible) can affect the internalization and uptake percentages. nih.govwsu.edu Studies have shown that PSMA inhibitors designed for irreversible binding can exhibit greater uptake and internalization compared to slowly reversible inhibitors. nih.govwsu.edu Structural modifications within the linker can influence the conformation of the ligand within the PSMA binding cavity, which may in turn affect internalization kinetics. nih.govfigshare.com

Research Findings on PSMA Derivatives:

While specific data on a wide range of PSMA-R2 derivatives is limited in publicly available literature, extensive research on analogous urea-based PSMA inhibitors provides a clear framework for understanding the impact of structural modifications. The following tables summarize key findings from studies on various 68Ga-labeled PSMA ligands, illustrating how chemical changes affect binding affinity and biodistribution.

Table 1: In Vitro Binding Affinities of Modified PSMA Ligands
CompoundKey Structural Modification (Compared to PSMA-617)Binding Affinity (Ki in nM)
Ga-PSMA-11Different linker and chelator (HBED-CC)3.13 ± 0.40
Ga-PSMA-617Reference compound with 2-Nal in linker1.23 ± 0.08
Ga-HTK011662-Nal replaced with 2-indanylglycine (Igl)5.74 ± 2.48
Ga-HTK011672-Nal replaced with 3,3-diphenylalanine (Dip)25.7 ± 9.84

Data sourced from a competitive binding assay using PSMA-expressing LNCaP cells. nih.govresearchgate.net

Table 2: Biodistribution of 68Ga-Labeled PSMA Derivatives in LNCaP Xenografts (1 h post-injection)
CompoundTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor-to-Kidney Ratio
68Ga-PSMA-118.91 ± 0.86204 ± 70.60.05 ± 0.02
68Ga-PSMA-61716.7 ± 2.3029.2 ± 5.140.63 ± 0.10
68Ga-HTK0116614.1 ± 4.40147 ± 59.60.10 ± 0.02
68Ga-HTK011677.79 ± 1.654.30 ± 1.801.98 ± 0.63

Values are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue. nih.govresearchgate.net

These data collectively demonstrate that modifying the linker region of PSMA-targeting agents is a powerful strategy for optimizing their pharmacological properties. The derivative 68Ga-HTK01167, for example, exhibited significantly lower kidney uptake compared to both 68Ga-PSMA-11 and 68Ga-PSMA-617, resulting in a much-improved tumor-to-kidney ratio, despite a lower absolute tumor uptake and binding affinity. nih.govresearchgate.net This highlights the critical trade-offs involved in rational drug design, where the goal is to achieve the best possible balance between high tumor targeting and low non-target tissue accumulation for superior cellular interaction profiles.

Preclinical Pharmacokinetic and Biodistribution Evaluation of Gallium 68ga Psma R2

In Vivo Biodistribution Studies in Relevant Animal Models

Organ Distribution and Clearance Pathways in Healthy Animal Models

Specific data from studies using healthy animal models to determine the organ uptake, retention, and clearance pathways of Gallium (68Ga) PSMA-R2 are not available in the published literature.

Target-to-Non-Target Ratios in PSMA-Positive Xenograft Models

Quantitative data on the uptake of this compound in PSMA-positive tumors compared to non-target tissues (e.g., muscle, blood, liver) in animal xenograft models have not been publicly reported.

Blood Pharmacokinetics and Metabolite Analysis in Preclinical Species

Detailed information on the blood clearance rate, half-life, and metabolite profile of this compound in preclinical animal species is not available. Clinical studies in humans have characterized its pharmacokinetic profile, noting a peak blood concentration approximately 5 minutes after injection, followed by a steady decrease nih.govnih.gov.

Influence of Physiological Factors on Preclinical Biodistribution

Research investigating how physiological variables in animal models (e.g., age, strain, or specific physiological states) might affect the biodistribution of this compound has not been found in the available literature.

Methodologies for Preclinical Ex Vivo Tissue Analysis and Autoradiography

While general methodologies for ex vivo tissue analysis and autoradiography are well-established in preclinical research for other radiotracers, specific applications and findings of these techniques for this compound are not documented researchgate.net. These methods typically involve:

Ex Vivo Biodistribution: After injection of the radiotracer into animal models, organs and tissues of interest are harvested at various time points. The radioactivity in each sample is measured using a gamma counter, and the results are often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Autoradiography: This imaging technique is used to visualize the distribution of the radiotracer within thin slices of tissue. It can provide high-resolution images of tracer accumulation, confirming uptake in specific microscopic structures.

Until dedicated preclinical studies for this compound are published, a detailed and accurate summary according to the requested outline cannot be completed.

Preclinical Imaging Performance and Comparative Studies of Gallium 68ga Psma R2

Investigation of Dual-Targeting Approaches with Gallium (68Ga) PSMA-R2 and Other Receptors (e.g., GRPR) in Preclinical Models

The heterogeneity of receptor expression on tumor cells presents a significant challenge in targeted radionuclide imaging and therapy. While prostate-specific membrane antigen (PSMA) is a well-established target in prostate cancer, its expression can be variable across different tumor lesions and in various stages of the disease. This has prompted research into dual-targeting radiopharmaceuticals that can simultaneously bind to more than one receptor, potentially improving tumor detection and treatment efficacy. One such promising approach involves the concurrent targeting of PSMA and the gastrin-releasing peptide receptor (GRPR), which is also overexpressed in prostate cancer.

Preclinical studies have explored the development of heterodimeric radioligands that incorporate binding motifs for both PSMA and GRPR. While direct studies of a dual-targeting agent based on the specific this compound ligand are not extensively reported, research on other PSMA-targeting heterodimers provides significant insights into the potential of this strategy.

A key example is the preclinical evaluation of [68Ga]Ga-BQ7812, a radioligand designed to bind to both PSMA and GRPR. nih.govnih.govdiva-portal.org In vitro studies using PC3-pip cells, which express both PSMA and GRPR, demonstrated that [68Ga]Ga-BQ7812 specifically binds to both targets. A significant decrease in radioligand uptake was observed when the cells were pre-saturated with either a PSMA-blocking agent, a GRPR-blocking agent, or both, confirming the dual-binding mechanism. nih.gov

In vivo preclinical imaging and biodistribution studies in mice bearing PC3-pip xenografts further substantiated these findings. The dual-targeting radioligand showed high uptake in the tumor, as well as in the kidneys (high PSMA expression) and pancreas (high GRPR expression). nih.govnih.govdiva-portal.org Notably, the retention of the radiotracer was higher in the tumor compared to the PSMA- and GRPR-expressing organs, leading to improved tumor-to-organ ratios over time. nih.govnih.govdiva-portal.org

The below table summarizes the biodistribution data for a PSMA/GRPR-targeting heterodimer, [68Ga]Ga-BQ7812, in a preclinical model.

Biodistribution of [68Ga]Ga-BQ7812 in PC3-pip Xenografted Mice (% Injected Activity per Gram)

Organ1 hour post-injection
Tumor (PSMA+/GRPR+)10.4 ± 1.0
Kidneys (PSMA+)45 ± 16
Pancreas (GRPR+)5.6 ± 0.7

Data sourced from a preclinical study on a PSMA/GRPR-targeting heterodimer nih.govnih.govdiva-portal.org.

These preclinical findings highlight the potential of dual-targeting approaches to overcome the limitations of single-receptor targeting. By engaging both PSMA and GRPR, such radiopharmaceuticals may provide more comprehensive tumor imaging, particularly in cases of heterogeneous receptor expression.

Further comparative preclinical studies have also been conducted to evaluate separate PSMA and GRPR-targeting agents. For instance, while not a dual-targeting agent, clinical studies have compared the diagnostic performance of 68Ga-PSMA-R2 with the GRPR-targeting agent 68Ga-NeoB in patients with biochemically recurrent prostate cancer. nih.gov Such comparative data from both preclinical and clinical settings are crucial for understanding the complementary nature of targeting these two receptors and for informing the future design of more effective dual-targeting radiopharmaceuticals.

The development and preclinical validation of dual-targeting radioligands, such as those targeting PSMA and GRPR, represent a significant advancement in molecular imaging. This strategy holds the promise of improved diagnostic accuracy and could pave the way for more effective targeted radionuclide therapies in prostate cancer and other malignancies with heterogeneous receptor expression.

Advanced Research Directions and Future Perspectives on Gallium 68ga Psma R2

Design and Synthesis of Next-Generation Gallium (68Ga) PSMA-R2 Derivatives with Enhanced Preclinical Properties

The development of new PSMA PET tracers with favorable biodistribution profiles, including high tumor uptake and low accumulation in at-risk organs, is a critical area of research. nih.gov The PSMA-R2 structure provides a versatile scaffold for chemical modification aimed at improving its preclinical characteristics. nih.gov

Ligand Scaffold Optimization for Improved PSMA Targeting

Researchers are actively optimizing the ligand scaffold of PSMA-R2 to enhance its binding affinity and specificity for PSMA. Modifications to the urea-based Glu-NH-C(O)-NH-Lys targeting moiety are central to this effort. Studies have shown that introducing specific chemical groups can leverage interactions with pockets on the PSMA protein, such as the S1 hydrophobic pocket. For instance, modifying the linker with a dipeptide fragment containing two phenylalanine residues has been shown to improve the affinity of the ligand. researchgate.net

The choice of chelator also intrinsically contributes to the PSMA binding affinity. The chelator N,N′-Bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC), for example, has been shown to favorably influence the biological functionality of the PSMA inhibitor, and its replacement with more common chelators like DOTA can significantly reduce imaging quality. mdpi.com This highlights that the entire molecule, not just the targeting pharmacophore, plays a role in effective PSMA binding.

Development of Modified Linkers and Chelators for Enhanced Pharmacokinetics in Animal Models

A primary goal in developing PSMA-R2 derivatives is to optimize their pharmacokinetic profile—how the compound is absorbed, distributed, metabolized, and excreted. nih.govresearchgate.net An ideal agent would exhibit high and sustained uptake in tumor tissues while clearing rapidly from the blood and non-target organs, especially the kidneys and salivary glands, to minimize off-target radiation exposure. nih.govthno.org

Systematic chemical modification of the linker region has a significant impact on tumor-targeting and pharmacokinetic properties. nih.govresearchgate.net Strategies include altering the length and lipophilicity of the linker. For example, the extension of a peptide spacer with 4-amino-L-phenylalanine resulted in improved affinity. tum.de Conversely, introducing hydrophilic linkers can promote rapid plasma clearance and reduce radiation damage to non-target tissues. mdpi.com

Preclinical studies in mice bearing prostate cancer xenografts are essential for evaluating these new derivatives. nih.gov Biodistribution studies quantify the percentage of the injected dose per gram (%ID/g) in various tissues over time. nih.gov For instance, the novel tracer 68Ga-NOTA-GC-PSMA demonstrated good hydrophilicity, leading to rapid clearance and a favorable tumor-to-kidney ratio. mdpi.com Such modifications aim to create agents with superior imaging contrast and therapeutic windows. researchgate.net

Table 1: Preclinical Comparison of Select 68Ga-labeled PSMA Ligands
CompoundKey ModificationTumor Uptake (%ID/g at 1h p.i.)Kidney Uptake (%ID/g at 1h p.i.)Reference
68Ga-PSMA-11 (HBED-CC)Clinical Benchmark~7.5~32.5 researchgate.net
68Ga-CA028Benzyl group at chelator~34.4Lower than 68Ga-PSMA-617 nih.gov
68Ga-DFO-Nsucc-PSMADFO ChelatorDecreased vs. 68Ga-PSMA-11Reduced vs. 68Ga-PSMA-11 researchgate.net
68Ga-NOTA-GC-PSMAHydrophilic linker~3.0Lower than 68Ga-PSMA-11 mdpi.com

Potential for Preclinical Theranostic Applications Utilizing PSMA-R2 as a Scaffold

"Theranostics" refers to the integration of diagnostic imaging and targeted therapy, often using the same molecular target. The PSMA-R2 scaffold is an excellent candidate for theranostic applications because it can be labeled with a diagnostic positron-emitting radionuclide like Gallium-68 or a therapeutic radionuclide. nih.govnih.gov This allows for the visualization of PSMA-positive lesions before administering a therapeutic dose using the same targeting molecule, ensuring that the therapy is directed specifically to the cancerous cells. nih.govresearchgate.net

Adaptation of PSMA-R2 for Alpha-Emitting Radionuclides in Preclinical Models

While beta-emitters like Lutetium-177 (177Lu) have shown success, there is growing interest in adapting PSMA-targeting ligands for use with alpha-emitting radionuclides. nih.gov Alpha particles have a much shorter range (50-100 µm) and higher linear energy transfer (LET) than beta particles. nih.gov This means they deposit a large amount of energy over a very short distance, making them highly cytotoxic and capable of killing targeted cancer cells with minimal damage to surrounding healthy tissue. nih.govnih.gov

Several alpha-emitting radionuclides are being investigated in preclinical studies for PSMA-targeted alpha therapy (PSMA-TAT). nih.govnih.gov These radionuclides can be chelated to PSMA-targeting molecules, including derivatives of the PSMA-R2 scaffold, to create potent therapeutic agents. nih.govresearchgate.net

Table 2: Properties of Alpha-Emitting Radionuclides for PSMA-TAT
RadionuclideHalf-lifeMean Alpha Energy (MeV)Reference
Actinium-225 (225Ac)9.9 days5.8 nih.govresearchgate.net
Astatine-211 (211At)7.2 hours6.8 nih.govresearchgate.net
Bismuth-213 (213Bi)45.6 minutes8.4 nih.govresearchgate.net
Lead-212 (212Pb)10.6 hours6.1 (from 212Bi decay) nih.govresearchgate.net
Thorium-227 (227Th)18.7 days6.0 nih.govresearchgate.net

In Vitro and Preclinical In Vivo Evaluation of Theranostic Pairs

The preclinical evaluation of a new theranostic pair is a multi-step process. thno.org

In Vitro Analysis: The process begins with in vitro studies using prostate cancer cell lines that express PSMA, such as LNCaP or C4-2 cells. mdpi.comnih.gov Competitive cell-binding assays are performed to determine the binding affinity (often expressed as an inhibition constant, Ki, or dissociation constant, Kd) of the new compound. nih.govresearchgate.net Internalization assays measure how effectively the radiolabeled compound is taken into the cancer cells after binding to PSMA on the cell surface. nih.gov

Preclinical In Vivo Evaluation: Promising candidates from in vitro testing advance to in vivo studies in animal models, typically mice with PSMA-positive tumor xenografts. osti.gov PET imaging and biodistribution studies are conducted to assess the tracer's pharmacokinetics, tumor-targeting capabilities, and clearance from non-target organs. nih.gov For the therapeutic component, studies evaluate the agent's ability to control tumor growth and improve survival. osti.gov These preclinical experiments are crucial for selecting the most promising radiopharmaceuticals for potential clinical translation. nih.govresearchgate.net

Integration with Advanced Multimodal Preclinical Imaging Techniques

The use of this compound is enhanced by its integration with advanced imaging technologies like hybrid PET/CT and PET/MRI systems. nih.govnih.gov These multimodal techniques combine the functional information from PET, which shows the metabolic activity and distribution of the tracer, with the detailed anatomical information from CT or MRI. This fusion of data allows for the precise localization of PSMA-expressing tumors within the body. mdpi.com

In preclinical research, PET/MRI is particularly valuable. It allows for the simultaneous assessment of tracer uptake and changes in tumor morphology and physiology in animal models. nih.gov Furthermore, advanced workflows are being developed to co-register in vivo PET/MRI images with histopathological images of resected tissue. mdpi.com This allows for a direct, microscopic correlation between tracer uptake and the actual presence of cancer cells, helping to validate the accuracy of the imaging agent and deepen the understanding of its biological distribution. mdpi.com Dual-tracer imaging studies, comparing 68Ga-PSMA-R2 with other tracers targeting different biological pathways, are also being explored to gain complementary diagnostic information. nih.gov

Elucidation of Novel Biological Pathways and Mechanisms Influenced by PSMA Targeting in Preclinical Systems

The targeting of Prostate-Specific Membrane Antigen (PSMA) in preclinical models has unveiled its significant involvement in modulating key cancer-related signaling cascades. PSMA is not a passive cell-surface marker; it is an active participant in pathways crucial for tumor growth, survival, and metastasis.

Preclinical research has demonstrated that PSMA expression is closely associated with the activation of the PI3K-AKT-mTOR pathway, a central signaling hub that governs cell proliferation, survival, and metabolism. nih.govresearchgate.netnih.govnih.gov In some models, PSMA has been shown to interfere with the PTEN tumor-suppressor pathway, further amplifying pro-tumorigenic signals. uberresearch.com

Moreover, PSMA expression can orchestrate a switch in cellular signaling from the proliferative MAPK-ERK1/2 pathway to the pro-survival PI3K-AKT pathway. researchgate.netnih.govresearchgate.net This shift is believed to be mediated by PSMA's interaction with scaffolding proteins like RACK1, which disrupts the normal signaling between β1 integrin and the type 1 insulin-like growth factor receptor (IGF-1R). nih.govresearchgate.net This alteration in signaling can render cancer cells more resistant to apoptosis and better able to survive in challenging tumor microenvironments. nih.govresearchgate.net

The enzymatic functions of PSMA, as both a folate hydrolase and a glutamate (B1630785) carboxypeptidase, are also under intense investigation for their role in cancer progression. aacrjournals.orgresearchgate.netresearchgate.netmdpi.com The glutamate released through PSMA's enzymatic activity can stimulate metabotropic glutamate receptors, which in turn can activate oncogenic signaling pathways. snmjournals.org This mechanism suggests that PSMA's enzymatic action directly contributes to the pro-cancer signaling environment.

Furthermore, preclinical studies have linked PSMA to processes of cell adhesion and migration, which are critical for metastasis. uberresearch.comdtic.mil This suggests that targeting PSMA could have implications beyond direct cell killing, potentially impacting the ability of cancer cells to spread to distant sites. The role of PSMA in tumor-associated angiogenesis, the formation of new blood vessels that supply tumors, is another area of active research, with evidence suggesting that PSMA expression in the neovasculature of various solid tumors contributes to their growth. snmjournals.org

While much of the current understanding comes from studying the broader biological functions of PSMA, the specific downstream effects of ligand binding, such as with the PSMA-R2 component of this compound, are a burgeoning area of research. Determining whether such ligands act as agonists or antagonists to PSMA's enzymatic and signaling functions is a key question that will inform the future development of more effective PSMA-targeted therapies.

The following table summarizes key findings from preclinical studies on the biological pathways influenced by PSMA:

Biological Pathway/MechanismInfluence of PSMAKey Preclinical Findings
PI3K-AKT-mTOR Signaling ActivationPSMA expression positively correlates with AKT phosphorylation and activation of downstream targets. nih.govsnmjournals.org
PTEN Tumor Suppressor Pathway InterferencePSMA can directly interfere with the PTEN pathway, promoting a pro-tumorigenic phenotype. uberresearch.com
MAPK-ERK1/2 Signaling ModulationPSMA can shift signaling from the MAPK-ERK1/2 pathway to the PI3K-AKT pathway. researchgate.netnih.govresearchgate.net
Enzymatic Activity Pro-tumorigenicFolate hydrolase activity may provide a growth advantage in low-folate environments. Glutamate release can activate oncogenic signaling. aacrjournals.orgsnmjournals.org
Cell Adhesion and Migration PromotionPSMA expression is linked to increased cancer cell adhesion and invasion. uberresearch.comdtic.mil
Angiogenesis PromotionPSMA is expressed in the neovasculature of tumors and contributes to new blood vessel formation. snmjournals.org

These preclinical findings underscore the complexity of PSMA's role in cancer biology and highlight the potential for this compound and other PSMA-targeting agents to influence a range of cellular processes beyond their immediate diagnostic or therapeutic payload delivery. Future research in this area will be critical for optimizing treatment strategies and developing novel therapeutic combinations that exploit these newly understood biological functions of PSMA.

Q & A

Q. What are the standard protocols for synthesizing 68Ga-PSMA-R2, and how do production methods (generator vs. cyclotron) impact radiochemical purity?

Answer: Synthesis protocols for 68Ga-PSMA-R2 typically follow modular automated systems validated for GMP compliance. Two primary production methods exist:

  • 68Ge/68Ga generators : Provide on-demand 68Ga but are limited by 68Ge breakthrough (<0.001% per Ph. Eur.) and lower activity yields (e.g., ~1–2 GBq per elution) .
  • Cyclotron production : Using the ⁶⁸Zn(p,n)⁶⁸Ga reaction on liquid/solid targets, this method achieves higher yields (e.g., 5–10 GBq per run) but requires advanced infrastructure .

Key parameters affecting radiochemical purity (RCP):

ParameterGenerator MethodCyclotron Method
Metallic impurities Zn²⁺ (from decay), Fe³⁺Zn²⁺ (target dissolution)
RCP optimization Ethanol post-processing reduces colloid formation Cationic exchange resins (e.g., UTEVA) remove Zn²⁺
QC compliance Ph. Eur. monographs for 68GaCl₃ and PSMA-11 ICP-MS for Fe/Zn quantification

Q. What are the critical quality control (QC) parameters for 68Ga-PSMA-R2, and how are they validated?

Answer: QC must adhere to Ph. Eur. monographs (e.g., Gallium (68Ga) PSMA-11 Injection) :

  • Radiochemical purity (RCP) : ≥95% via radio-HPLC/TLC .
  • Radionuclidic purity : Gamma spectrometry confirming 511 keV (89%) and 1,077 keV (3%) peaks .
  • Chemical impurities : ≤10 µg/GBq Fe/Zn (tested via colorimetric strips or ICP-MS) .
  • Endotoxins : <17.5 EU/mL (Limulus amebocyte lysate assay) .

Q. Validation example :

TestMethodAcceptance CriteriaReference
RCP Radio-TLC (ITLC-SG)≤5% free ⁶⁸Ga³⁺
pH pH strips4.5–8.5
Sterility Membrane filtrationNo microbial growth

Advanced Research Questions

Q. How can researchers resolve contradictions in diagnostic performance between 68Ga-PSMA-R2 and other PSMA tracers (e.g., ¹⁸F-PSMA-1007)?

Answer: Discrepancies in lesion detection (e.g., SUVmax variability) arise from:

  • Pharmacokinetics : 68Ga-PSMA-R2 has faster renal clearance vs. ¹⁸F-PSMA-1007’s hepatobiliary excretion, affecting background noise .
  • Radionuclide properties : 68Ga’s shorter half-life (68 min) limits delayed imaging vs. ¹⁸F (110 min) .

Q. Methodological recommendations :

  • Standardized protocols : Fixed uptake time (60–90 min post-injection) and matched patient cohorts (e.g., PSA levels >2 ng/mL) .
  • Quantitative analysis : Use PERCIST criteria for SUV metrics and meta-regression to adjust for confounding variables (e.g., scanner resolution) .

Q. What experimental strategies optimize 68Ga-PSMA-R2 labeling efficiency under suboptimal generator eluate conditions?

Answer: Suboptimal eluates (high ⁶⁸Ge or Zn²⁺) require:

  • Post-processing : Ethanol precipitation or cationic resins (e.g., AG® 50W-X8) reduce metallic impurities by >90% .
  • Buffering : HEPES (pH 4–5) stabilizes ⁶⁸Ga³⁺, improving ligand chelation .

Q. Case study :

ConditionLabeling EfficiencyColloid Formation
Unprocessed eluate 75–80%5–10%
Ethanol-treated 95–98%<1%

Q. How should clinical trials using 68Ga-PSMA-R2 for response monitoring address heterogeneity in PET/CT data?

Answer: Heterogeneity arises from:

  • Tumor biology : Variable PSMA expression in neuroendocrine differentiation .
  • Technical factors : Scanner calibration and reconstruction algorithms .

Q. Trial design recommendations :

  • Primary endpoints : ΔSUVmax (≥30% decline) correlated with PSA changes (e.g., r = 0.72 in mCRPC) .
  • Blinded analysis : Centralized imaging review to reduce inter-site variability .

Q. What are the implications of using cyclotron-produced ⁶⁸Ga vs. generator-derived ⁶⁸Ga for large-scale clinical studies?

Answer:

FactorCyclotron-ProducedGenerator-Derived
Scalability 5–10 GBq/batch (supports 50+ doses) 1–2 GBq/batch (limited by ⁶⁸Ge decay)
Cost High initial investmentRecurring generator costs
Regulatory compliance Requires USP <825> for solid targets Ph. Eur. monograph adherence

Validation data : Cyclotron-produced ⁶⁸Ga-PSMA-11 achieved RCP >99% and passed Ph. Eur. QC criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.